molecular formula C12H9Cl2NO B1320827 4-(2,5-Dichlorophenoxy)aniline CAS No. 61575-24-4

4-(2,5-Dichlorophenoxy)aniline

Cat. No.: B1320827
CAS No.: 61575-24-4
M. Wt: 254.11 g/mol
InChI Key: BGLYZDTYLBGNHS-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenoxy)aniline is an organic compound characterized by the presence of an aniline group attached to a dichlorophenoxy moiety. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds, particularly in the production of dyes and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenoxy)aniline typically involves the reaction of 2,5-dichlorophenol with aniline. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a semi-continuous or fully continuous process. This involves the diazotization of aniline followed by the coupling reaction with 2,5-dichlorophenol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2,5-Dichlorophenoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. In the context of its use as a herbicide, it acts by disrupting the normal growth processes of plants, leading to their death. The compound interferes with the synthesis of essential proteins and enzymes, ultimately causing cellular damage and plant death .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison

4-(2,5-Dichlorophenoxy)aniline is unique due to the presence of both an aniline group and a dichlorophenoxy moiety. This structural feature imparts distinct chemical properties and reactivity compared to other dichloroanilines. For instance, the presence of the phenoxy group can influence the compound’s solubility, reactivity, and overall stability .

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLYZDTYLBGNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611843
Record name 4-(2,5-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61575-24-4
Record name 4-(2,5-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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